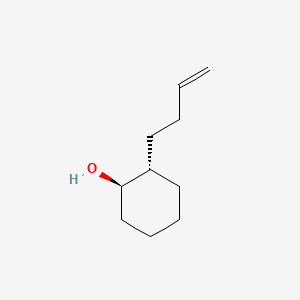

Cyclohexanol, 2-(3-butenyl)-, trans-

Description

BenchChem offers high-quality Cyclohexanol, 2-(3-butenyl)-, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanol, 2-(3-butenyl)-, trans- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3392-93-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1R,2S)-2-but-3-enylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-2-3-6-9-7-4-5-8-10(9)11/h2,9-11H,1,3-8H2/t9-,10-/m1/s1 |

InChI Key |

RYESRRSHSJJRFX-NXEZZACHSA-N |

Isomeric SMILES |

C=CCC[C@@H]1CCCC[C@H]1O |

Canonical SMILES |

C=CCCC1CCCCC1O |

Origin of Product |

United States |

Contextualization Within Cyclohexanol Chemistry

The chemical behavior of trans-2-(3-butenyl)cyclohexanol is deeply rooted in the fundamental principles of cyclohexane (B81311) stereochemistry. Substituted cyclohexanols are cornerstone structures in organic chemistry, prized for their conformational rigidity and well-defined spatial arrangement of substituents.

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For trans-2-(3-butenyl)cyclohexanol, the thermodynamically most stable conformation places both the hydroxyl (-OH) group and the larger 3-butenyl side chain in equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, effectively locking the molecule into a predictable three-dimensional shape.

This defined stereochemistry is the bedrock of its utility. The trans relationship between the equatorial hydroxyl and the equatorial butenyl groups creates a fixed spatial orientation that can be exploited to direct the approach of reagents in subsequent chemical transformations. The hydroxyl group itself can act as a directing group or be converted into other functionalities, while its stereochemistry relative to the butenyl chain remains secure. This inherent structural bias is a key feature that elevates substituted cyclohexanols from simple cyclic alcohols to powerful controllers of stereochemical outcomes.

Significance in Modern Stereoselective Organic Synthesis

Established Reaction Pathways for trans-2-(3-Butenyl)cyclohexanol

The synthesis of trans-2-(3-butenyl)cyclohexanol can be achieved through several reliable reaction pathways, including nucleophilic additions, oxidation-reduction sequences, and the chemical modification of precursor molecules.

Nucleophilic Addition Reactions (e.g., Grignard Chemistry)

Nucleophilic addition reactions are a cornerstone for the formation of alcohols, providing a direct method for creating carbon-carbon bonds. masterorganicchemistry.com The Grignard reaction, a prominent example of nucleophilic addition, is a versatile method for synthesizing primary, secondary, and tertiary alcohols. frontiersin.orgnih.gov

A primary route to 2-(3-butenyl)cyclohexanol involves the reaction of a Grignard reagent, specifically 3-butenylmagnesium bromide, with a suitable cyclohexanone (B45756) precursor. The carbonyl carbon in cyclohexanone is electrophilic and readily attacked by the nucleophilic carbanion of the Grignard reagent. masterorganicchemistry.com This reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. While this method produces a mixture of cis and trans diastereomers, the ratio can be influenced by reaction conditions. google.comgoogle.com

Alternatively, the ring-opening of cyclohexene (B86901) oxide with 3-butenylmagnesium bromide offers a pathway that inherently favors the trans product. This reaction, often catalyzed by copper salts, proceeds via an SN2-type mechanism where the nucleophile attacks one of the epoxide carbons, leading to a trans configuration in the resulting alcohol. orgsyn.org

| Reactant 1 | Reactant 2 | Key Conditions | Product(s) | Reference(s) |

| Cyclohexanone | 3-Butenylmagnesium bromide | Diethyl ether or THF, followed by H₃O⁺ workup | Mixture of cis- and trans-2-(3-butenyl)cyclohexanol | google.comgoogle.com |

| Cyclohexene oxide | 3-Butenylmagnesium bromide | Copper(I) catalyst (e.g., CuCl), THF | Predominantly trans-2-(3-butenyl)cyclohexanol | orgsyn.org |

Oxidative and Reductive Methodologies

Oxidative and reductive strategies provide indirect routes to access the target compound. rsc.org A common reductive approach begins with 2-(3-butenyl)cyclohexanone (B8534896) as the precursor. The reduction of the ketone functionality to a hydroxyl group can be accomplished using various hydride reagents.

The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent. Small, unhindered hydride reagents like lithium aluminum hydride (LiAlH₄) typically favor an axial attack on the carbonyl group, which, after workup, results in the formation of the trans (equatorial) alcohol. Conversely, bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to approach from the less sterically hindered equatorial face, leading to the cis (axial) alcohol as the major product. academie-sciences.fr

| Starting Material | Reagent | Predominant Stereochemistry | Product | Reference(s) |

| 2-(3-Butenyl)cyclohexanone | Lithium aluminum hydride (LiAlH₄) | Axial attack | trans-2-(3-Butenyl)cyclohexanol | academie-sciences.fr |

| 2-(3-Butenyl)cyclohexanone | L-Selectride® | Equatorial attack | cis-2-(3-Butenyl)cyclohexanol | academie-sciences.fr |

Precursor Derivatization and Conversion Routes

The synthesis of trans-2-(3-butenyl)cyclohexanol can also be accomplished by modifying existing functional groups on a pre-formed cyclohexanol ring. researchgate.net One such strategy involves the derivatization of cyclohexene oxide, as previously mentioned in the context of nucleophilic addition. orgsyn.org This method is effective because the epoxide serves as an activated precursor that directs the incoming nucleophile to attack from the side opposite the oxygen bridge, ensuring a trans arrangement of the substituent and the newly formed hydroxyl group. researchgate.net

Another potential route involves the O-alkylation of a suitable precursor, though this is less direct for creating the specific C-C bond required for the butenyl substituent. More commonly, derivatization focuses on establishing the correct stereochemistry before the key substituent is added. For instance, a racemic mixture of trans-2-phenylcyclohexanol can be prepared and then resolved into its constituent enantiomers through derivatization with a chiral resolving agent, followed by separation and subsequent chemical modification. orgsyn.org

Stereoselective and Enantioselective Synthesis of trans-2-(3-Butenyl)cyclohexanol

Achieving high levels of stereochemical purity is a critical goal in modern organic synthesis. For trans-2-(3-butenyl)cyclohexanol, this involves controlling both the relative stereochemistry (diastereoselectivity) and the absolute stereochemistry (enantioselectivity).

Diastereoselective Control Strategies

Diastereoselective control in the synthesis of the target molecule primarily revolves around managing the formation of the trans isomer over the cis isomer. beilstein-journals.orgnih.govresearchgate.net As discussed, the nucleophilic addition to a cyclohexanone derivative is a key step where this control is exerted. The stereochemistry of the addition is governed by a balance of steric and electronic factors. researchgate.net

Steric Approach Control : In the reduction of 2-(3-butenyl)cyclohexanone, the size of the hydride reagent dictates the direction of attack. Bulky reagents are forced to attack from the more accessible equatorial face, leading to the cis product, while smaller reagents can attack from the axial face to give the desired trans product. academie-sciences.fr

Reaction with Epoxides : The use of cyclohexene oxide as a starting material is an effective strategy for achieving high trans diastereoselectivity. The inherent geometry of the epoxide ring forces the incoming nucleophile (the 3-butenyl group) to attack from the backside, resulting in an anti-periplanar ring opening and the formation of the trans-disubstituted product. orgsyn.org

Asymmetric Induction Techniques

Asymmetric induction is employed to synthesize a specific enantiomer of trans-2-(3-butenyl)cyclohexanol. nih.govnih.gov This can be achieved by incorporating chirality into the reaction system through various means.

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. For example, a chiral auxiliary could be used to guide the diastereoselective addition of a butenyl group, followed by removal of the auxiliary to yield the enantiomerically enriched product. rsc.org

Chiral Catalysts : A more efficient approach involves the use of a chiral catalyst to create the desired stereocenter. For instance, the asymmetric reduction of 2-(3-butenyl)cyclohexanone could be performed using a catalyst system composed of a metal center and a chiral ligand. Similarly, the enantioselective deprotonation of cyclohexene oxide using a chiral lithium amide base can produce a chiral allylic alcohol, which could serve as a precursor for further synthesis. researchgate.net

Chiral Reagents : The use of stoichiometric chiral reagents, such as an enantiomerically pure borane (B79455) for hydroboration, can also induce asymmetry. For instance, the hydroboration of 1-(3-butenyl)cyclohexene with a chiral borane reagent like isopinocampheylborane, followed by oxidative workup, would theoretically produce the chiral alcohol with a high degree of enantiomeric excess. orgsyn.org

Chemical Transformations and Reactivity Profile of Trans 2 3 Butenyl Cyclohexanol

Reactions Involving the Cyclohexanol (B46403) Core

The chemical behavior of the cyclohexanol core is dominated by the hydroxyl group, which serves as a handle for numerous functional group interconversions and can participate in skeletal rearrangements under specific conditions.

Functional Group Interconversions of the Hydroxyl Group

The secondary hydroxyl group of trans-2-(3-butenyl)cyclohexanol can be readily converted into other functional groups, such as ketones and esters, through well-established synthetic protocols. These transformations are fundamental in organic synthesis for altering the chemical properties and reactivity of the molecule.

Oxidation: The oxidation of the secondary alcohol to a ketone is a common transformation. Various oxidizing agents can achieve this conversion, with the choice of reagent often depending on the desired selectivity and reaction conditions. For instance, chromium-based reagents like chromic acid are effective, though milder, more selective methods are often preferred to avoid potential side reactions with the alkene. The rate of oxidation can be influenced by the stereochemistry of the hydroxyl group; axial alcohols sometimes react faster than their equatorial counterparts due to the relief of steric strain in the transition state. reddit.com

Esterification and Transesterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction, known as esterification, can be catalyzed by acids. Alternatively, transesterification involves the conversion of one ester into another and can be performed under either acidic or basic conditions by reacting the alcohol with an existing ester. masterorganicchemistry.comorganic-chemistry.org For example, reacting trans-2-(3-butenyl)cyclohexanol with an excess of ethyl acetate (B1210297) in the presence of a suitable catalyst can yield the corresponding acetate ester. organic-chemistry.orggoogle.comresearchgate.net This process is often reversible and driven to completion by removing the alcohol byproduct. masterorganicchemistry.com

Table 1: Functional Group Interconversions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Chromic Acid (H₂CrO₄) or PCC | trans-2-(3-Butenyl)cyclohexanone |

| Esterification | Acetic Anhydride, Pyridine | trans-2-(3-Butenyl)cyclohexyl acetate |

| Transesterification | Ethyl Acetate, Acid/Base Catalyst | trans-2-(3-Butenyl)cyclohexyl acetate |

Ring Rearrangements and Skeletal Modifications

Under certain conditions, typically involving strong acids, the cyclohexanol core can undergo rearrangements. These reactions proceed through carbocation intermediates, which are prone to shifts that lead to more stable structures. masterorganicchemistry.com Upon protonation, the hydroxyl group can depart as a water molecule, generating a secondary carbocation on the cyclohexane (B81311) ring. This intermediate can then undergo a 1,2-hydride shift or a 1,2-alkyl shift to form a more stable tertiary carbocation, if such a position is available. masterorganicchemistry.com While specific rearrangement pathways for trans-2-(3-butenyl)cyclohexanol are not extensively documented, the potential for such skeletal modifications is a key aspect of its reactivity under acidic conditions. Ring expansion is also a possibility if a carbocation is formed adjacent to a strained ring system. masterorganicchemistry.com

Reactivity of the 3-Butenyl Side Chain

The terminal double bond of the 3-butenyl side chain is a site of high electron density, making it susceptible to a variety of reactions, including additions, cycloadditions, and intramolecular cyclizations.

Olefinic Additions and Cycloadditions

The alkene can undergo numerous addition reactions. For example, catalytic hydrogenation can reduce the double bond to yield trans-2-butylcyclohexanol. Electrophilic additions with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) are also characteristic reactions.

Cycloaddition reactions offer a pathway to construct new ring systems. The butenyl group can participate as the nih.gov component in [4+2] Diels-Alder reactions or undergo [2+2] cycloadditions with other alkenes, often photochemically, to form four-membered rings. wikipedia.orglibretexts.orgresearchgate.netru.nl These formal cycloadditions can also be catalyzed by metals. wikipedia.org

Table 2: Reactions of the 3-Butenyl Side Chain

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | trans-2-Butylcyclohexanol |

| Halogenation | Br₂ | trans-2-(3,4-Dibromobutyl)cyclohexanol |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | trans-2-(4-Hydroxybutyl)cyclohexanol |

| [2+2] Photocycloaddition | Ethene (hν) | trans-2-(Cyclobutyl)cyclohexanol |

Intramolecular Cyclization Pathways

The proximity of the hydroxyl group and the butenyl side chain allows for intramolecular cyclization, a key feature of this molecule's reactivity. These reactions can be initiated under various conditions and lead to the formation of bicyclic ether systems. nih.gov For instance, acid-catalyzed cyclization can occur where the alkene's π-bond acts as a nucleophile, attacking the protonated hydroxyl group (or a carbocation formed from its departure). This process typically leads to the formation of fused or bridged ring systems, such as derivatives of oxa-decalin. The specific outcome of these cyclizations is often governed by factors like reaction conditions and the stability of the intermediate carbocations. nih.govnih.gov

Cis/Trans Isomerization at the Alkene

The terminal 3-butenyl group itself does not exhibit cis/trans isomerism because one of the double-bonded carbons is attached to two identical hydrogen atoms. libretexts.orglibretexts.orgopenstax.org For cis/trans isomerism to be possible, each carbon of the double bond must be attached to two different groups. libretexts.orgunizin.orgfiveable.me

However, isomerization of the double bond's position within the side chain can occur, typically facilitated by acid or metal catalysts. This can lead to the formation of trans-2-(2-butenyl)cyclohexanol. The newly formed internal double bond in the 2-butenyl side chain can exist as both cis (Z) and trans (E) isomers. The trans isomer is generally more stable than the cis isomer due to reduced steric strain between the substituents on the same side of the double bond. unizin.org This interconversion does not happen spontaneously but requires breaking the π-bond, which can be achieved under specific reaction conditions. unizin.orgfiveable.me

Mechanistic Elucidation of Reactions

The chemical transformations of trans-2-(3-butenyl)cyclohexanol, particularly its intramolecular cyclization, are governed by carbocationic intermediates, leading to the formation of fused ring systems. The elucidation of the reaction mechanisms, including the validation of proposed pathways and the rationalization of stereochemical and regiochemical outcomes, relies on a combination of experimental observations and theoretical considerations analogous to well-established principles in carbocation chemistry and Prins-type cyclizations.

Reaction Mechanism Hypotheses and Validation

The primary reaction pathway for trans-2-(3-butenyl)cyclohexanol under acidic conditions is hypothesized to be an intramolecular Prins-type cyclization. This mechanism is initiated by the protonation of the hydroxyl group by a Brønsted or Lewis acid, followed by the departure of a water molecule to form a secondary carbocation at C-1 of the cyclohexane ring.

Hypothesized Mechanistic Steps:

Formation of an Oxonium Ion: The hydroxyl group of trans-2-(3-butenyl)cyclohexanol is protonated by an acid catalyst, forming a good leaving group (water).

Generation of a Carbocation: The loss of water leads to the formation of a secondary carbocation on the cyclohexane ring.

Intramolecular Cyclization: The pendant butenyl group acts as an internal nucleophile, attacking the carbocationic center. This intramolecular attack is a key step in forming the bicyclic structure.

Formation of a Bicyclic Carbocation: The cyclization event results in the formation of a new carbon-carbon bond and a new carbocationic center, typically on the newly formed ring.

Termination: The reaction is terminated by the trapping of the resulting carbocation by a nucleophile present in the reaction medium (e.g., the conjugate base of the acid catalyst or a solvent molecule) or by elimination of a proton to form a double bond.

Validation for this proposed mechanism is drawn from extensive studies on similar γ,δ-unsaturated alcohols. The formation of fused bicyclic products, such as decalin derivatives, is a characteristic outcome of such cyclizations. The exact nature of the products formed provides evidence for the intermediate carbocation's structure and subsequent rearrangements. For instance, the isolation of octahydronaphthalene derivatives strongly supports the occurrence of a 6-membered ring closure.

Computational studies on analogous systems have often been employed to validate the energetic feasibility of the proposed transition states and intermediates. These studies help in understanding the preference for certain cyclization pathways over others by comparing the activation energies of different possible routes.

Stereochemical Outcomes and Regioselectivity

The stereochemistry and regioselectivity of the cyclization of trans-2-(3-butenyl)cyclohexanol are intricately linked to the conformation of the starting material and the transition state of the cyclization step.

Stereochemical Control:

The trans relationship between the hydroxyl group and the butenyl side chain in the starting material plays a crucial role in determining the stereochemistry of the resulting bicyclic product. For the intramolecular cyclization to occur, the cyclohexane ring adopts a chair-like conformation. In the case of the trans isomer, both the developing carbocationic p-orbital and the reacting butenyl group can occupy pseudo-equatorial positions in the transition state. This arrangement is sterically favored and leads to a high degree of stereocontrol.

The cyclization is expected to proceed through a chair-like transition state, which is generally the lowest energy pathway for 6-membered ring formation. This leads to a predictable stereochemical outcome where the newly formed ring is fused in a trans or cis manner to the original cyclohexane ring, depending on the precise geometry of the transition state. The inherent trans configuration of the starting material often directs the formation of a specific stereoisomer of the product.

Regioselectivity:

The regioselectivity of the cyclization is governed by the mode of the intramolecular attack of the butenyl double bond on the carbocation. The butenyl group can, in principle, lead to the formation of different ring sizes. However, based on Baldwin's rules and the inherent stability of the resulting rings, a 6-endo-trig cyclization is generally favored, leading to the formation of a six-membered ring and a decalin-type structure.

The initial formation of the secondary carbocation at C-1 of the cyclohexane ring dictates that the C-4 of the butenyl chain will be the attacking atom to form a six-membered ring. This results in the formation of an octahydronaphthalene (decalin) skeleton. Alternative cyclization modes, such as a 5-exo-trig closure, would lead to a less stable spirocyclic system and are generally not observed as the major pathway in related systems.

The regioselectivity is further influenced by the stability of the resulting carbocation after the cyclization. The formation of a tertiary carbocation, if possible through hydride or alkyl shifts, would be a driving force for the reaction to proceed through a specific pathway.

Interactive Data Table: Expected Products and Stereochemical Descriptors

| Starting Material | Key Intermediate | Major Cyclization Mode | Expected Product Skeleton | Predominant Stereochemistry |

| trans-2-(3-Butenyl)cyclohexanol | Secondary carbocation at C-1 | 6-endo-trig | Octahydronaphthalene (Decalin) | trans-fused |

This table summarizes the expected outcomes based on established principles of carbocation-mediated cyclizations of unsaturated alcohols. The preference for a trans-fused decalin system arises from the thermodynamically more stable chair-chair conformation of the product, which is readily accessible from the trans starting material.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the detailed structure of organic molecules in solution. For Cyclohexanol (B46403), 2-(3-butenyl)-, trans- , a combination of one-dimensional and multi-dimensional NMR techniques would be employed to confirm its constitution and stereochemistry.

High-Resolution ¹H NMR for Diastereomeric and Conformational Analysis

A high-resolution ¹H NMR spectrum would provide crucial information about the electronic environment of each proton in the molecule. For the trans diastereomer, the coupling constants between the proton on the hydroxyl-bearing carbon (C1) and the proton on the adjacent carbon bearing the butenyl group (C2) would be indicative of their diaxial or diequatorial relationship, thus confirming the trans configuration. The chemical shifts and multiplicities of the vinyl protons of the butenyl group would confirm the presence of the terminal double bond. A detailed analysis of the coupling patterns of the cyclohexyl ring protons would also shed light on the preferred conformational state of the ring.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For Cyclohexanol, 2-(3-butenyl)-, trans- , ten distinct signals would be expected, corresponding to the ten carbon atoms of the structure. The chemical shifts of the carbons in the cyclohexyl ring would be sensitive to the trans stereochemistry and the conformational preferences of the molecule. The signals for the sp² hybridized carbons of the butenyl side chain would appear in the characteristic downfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Ion Identification and Fragmentation Pattern Analysis

In a mass spectrum of Cyclohexanol, 2-(3-butenyl)-, trans- , the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a water molecule (M-18) from the alcohol functionality and cleavage of the butenyl side chain. Analysis of these fragments would provide further confirmation of the compound's structure.

X-ray Diffraction (XRD) Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and stereochemistry.

If a suitable single crystal of Cyclohexanol, 2-(3-butenyl)-, trans- could be obtained, X-ray diffraction analysis would provide an unambiguous determination of its solid-state structure. This would definitively confirm the trans stereochemistry of the substituents on the cyclohexanol ring and provide detailed insights into the conformational preferences and intermolecular interactions, such as hydrogen bonding, in the crystalline state.

Computational and Theoretical Investigations of Trans 2 3 Butenyl Cyclohexanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the properties of molecules like trans-2-(3-butenyl)cyclohexanol at the atomic level.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule, its lowest energy conformation. For trans-2-(3-butenyl)cyclohexanol, this process would involve calculating the potential energy of various conformations to find the global minimum.

DFT methods would be employed to model the electron distribution and identify the most stable chair conformation of the cyclohexane (B81311) ring. The trans configuration dictates that the hydroxyl (-OH) and the 3-butenyl groups are on opposite sides of the ring. In the most stable chair conformation, bulky substituents typically occupy equatorial positions to minimize steric strain. Therefore, it is expected that the conformation with both the hydroxyl and the 3-butenyl groups in equatorial positions would be the most energetically favorable.

Electronic structure analysis would provide information on the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. The analysis would also detail the charge distribution, identifying electron-rich and electron-poor regions of the molecule.

Table 1: Predicted Energetic Favorability of trans-2-(3-Butenyl)cyclohexanol Conformations

| Conformation | Hydroxyl Group Position | 3-Butenyl Group Position | Predicted Relative Stability |

|---|---|---|---|

| Diequatorial | Equatorial | Equatorial | Most Stable |

This table represents predicted outcomes based on established principles of conformational analysis.

Computational methods are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding of each nucleus in the optimized geometry of trans-2-(3-butenyl)cyclohexanol, a theoretical NMR spectrum can be generated.

These predicted spectra are invaluable for several reasons:

They can aid in the interpretation of experimental NMR data.

They can help to confirm the stereochemistry of the molecule.

They can be used to distinguish between different conformers present in a sample.

The accuracy of these predictions has been shown to be sufficient to differentiate between very similar conformations of complex molecules. nih.gov

Transition state modeling is a computational technique used to study the mechanism and kinetics of chemical reactions. For trans-2-(3-butenyl)cyclohexanol, this could be applied to reactions such as intramolecular cyclizations, where the butenyl chain reacts with the cyclohexanol (B46403) ring.

By modeling the transition state, chemists can understand the energy barrier of a reaction (activation energy) and predict the reaction rate. This analysis can also elucidate the stereochemical outcome of a reaction by comparing the energies of different reaction pathways. Computational studies have shown that reaction mechanisms can proceed through various conformations, such as chair-like or boat-like transition states, with the lowest energy pathway being the most likely.

Conformational Analysis and Dynamics

The conformational landscape of trans-2-(3-butenyl)cyclohexanol is primarily defined by the cyclohexane ring and the orientation of its substituents.

The cyclohexane ring is not planar and exists predominantly in a low-energy "chair" conformation to minimize angle and torsional strain. libretexts.org It can undergo a "ring flip" to an alternative chair conformation. libretexts.org

For trans-2-(3-butenyl)cyclohexanol, the two chair conformations are not energetically equivalent. One conformation will have both the hydroxyl and the 3-butenyl groups in equatorial positions (diequatorial), while the other will have both groups in axial positions (diaxial). The diequatorial conformation is predicted to be significantly more stable due to the avoidance of steric clashes known as 1,3-diaxial interactions that occur in the diaxial form. libretexts.org The energy difference between these two conformers dictates that the diequatorial form will be the overwhelmingly predominant species at equilibrium.

Table 2: Key Conformations of Cyclohexane

| Conformation | Relative Energy | Key Feature |

|---|---|---|

| Chair | Lowest | Strain-free |

| Twist-Boat | Higher | Flexible intermediate |

| Boat | Higher | Steric clash at "flagpole" positions |

The conformational preference of trans-2-(3-butenyl)cyclohexanol is governed by a combination of steric and stereoelectronic effects.

Steric Effects : This refers to the repulsive interactions that occur when atoms are forced into close proximity. The primary steric consideration for this molecule is the preference for the bulky 3-butenyl group to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring. The hydroxyl group also prefers the equatorial position for the same reason.

Stereoelectronic Effects : These effects arise from the interaction of electron orbitals. While steric effects are likely dominant for this molecule, stereoelectronic effects such as hyperconjugation can also play a role in fine-tuning the conformational preferences and reactivity. For instance, the orientation of the C-O and C-C bonds of the substituents relative to the ring can influence the molecule's electronic properties.

Rational Design and Prediction in Stereoselective Synthesis

The stereoselective synthesis of complex molecules like trans-2-(3-butenyl)cyclohexanol is a significant challenge in organic chemistry. Computational and theoretical investigations have become indispensable tools for the rational design of synthetic routes that favor the formation of a desired stereoisomer. By modeling reaction pathways and transition states, chemists can predict the stereochemical outcome of a reaction and modify substrates or catalysts to enhance selectivity.

Theoretical models such as the Felkin-Anh and Zimmerman-Traxler models provide a foundational framework for predicting the stereoselectivity of nucleophilic additions to carbonyls, which are common precursors to cyclohexanol derivatives. rsc.org For instance, the reduction of a corresponding 2-(3-butenyl)cyclohexanone (B8534896) would be subject to these stereochemical controls. Computational methods, particularly Density Functional Theory (DFT), allow for a more quantitative analysis of these models. rsc.org By calculating the energies of various transition states, researchers can predict which diastereomer will be preferentially formed. rsc.org

For example, in the synthesis of substituted cyclohexanols, DFT calculations can be employed to determine the relative energies of transition states leading to cis and trans products. rsc.org These calculations often consider factors such as steric hindrance, electronic effects, and catalyst-substrate interactions to provide a detailed picture of the reaction mechanism. rsc.org

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Reduction of 2-(3-butenyl)cyclohexanone

| Transition State | Approach | Relative Energy (kcal/mol) | Predicted Major Isomer |

| TS-axial | Axial | 0.0 | trans |

| TS-equatorial | Equatorial | +1.5 |

This table illustrates how DFT calculations could be used to predict the stereochemical outcome of a reaction. The lower energy barrier for the axial attack transition state suggests that the trans isomer would be the major product.

Furthermore, computational studies can guide the rational design of chiral catalysts for enantioselective syntheses. By modeling the interaction between a catalyst and the substrate, it is possible to design catalysts that create a chiral environment favoring the formation of one enantiomer over the other. This in silico screening process can significantly accelerate the discovery of effective catalysts, reducing the need for extensive experimental work.

Intermolecular Interactions and Solvent Effects

The conformation and reactivity of trans-2-(3-butenyl)cyclohexanol are significantly influenced by its surrounding environment, particularly through intermolecular interactions and solvent effects. Computational chemistry provides powerful tools to investigate these phenomena at a molecular level.

Intermolecular interactions, such as hydrogen bonding, play a crucial role in determining the physical and chemical properties of cyclohexanol derivatives. The hydroxyl group of trans-2-(3-butenyl)cyclohexanol can act as both a hydrogen bond donor and acceptor. DFT and ab initio methods can be used to calculate the geometries and energies of these hydrogen bonds, providing insights into the structure of dimers and larger aggregates. bohrium.comnih.gov For example, calculations can reveal the preferred orientation of two interacting cyclohexanol molecules and the strength of the hydrogen bond between them. bohrium.comnih.gov

Solvent effects can dramatically alter the conformational equilibrium of substituted cyclohexanols. gmu.edu The relative stability of conformers with the hydroxyl and butenyl groups in axial or equatorial positions can change depending on the polarity of the solvent. gmu.edu Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and predict its effect on the conformational preferences of the molecule. comporgchem.com

Molecular dynamics (MD) simulations offer a dynamic perspective on solvent effects, allowing researchers to observe the behavior of a solute molecule in a solvent box over time. stackexchange.com These simulations can provide detailed information about the solvation shell around the molecule, the lifetime of hydrogen bonds with solvent molecules, and the influence of the solvent on the molecule's flexibility and conformational landscape. stackexchange.com

Table 2: Hypothetical Calculated Conformational Energies of trans-2-(3-butenyl)cyclohexanol in Different Solvents

| Solvent | Dielectric Constant | Conformer (OH/Butenyl) | Relative Energy (kcal/mol) |

| Gas Phase | 1 | Equatorial/Equatorial | 0.0 |

| Axial/Axial | +2.1 | ||

| Chloroform | 4.8 | Equatorial/Equatorial | 0.0 |

| Axial/Axial | +1.8 | ||

| Water | 78.4 | Equatorial/Equatorial | 0.0 |

| Axial/Axial | +1.2 |

This hypothetical data illustrates how computational models can predict the stabilization of the more polar axial/axial conformer in solvents with higher dielectric constants.

By understanding these intermolecular interactions and solvent effects, chemists can better control reaction conditions to achieve desired outcomes and predict the behavior of trans-2-(3-butenyl)cyclohexanol in various chemical and biological systems.

Advanced Applications As a Key Synthetic Intermediate

Utilization in Total Synthesis of Complex Natural Products and Analogues

There is no available data on the application of trans-2-(3-butenyl)cyclohexanol as a starting material or intermediate in the total synthesis of any known complex natural products or their analogues.

Strategic Derivatization for Target Molecule Construction

No specific derivatization strategies for trans-2-(3-butenyl)cyclohexanol aimed at the construction of complex target molecules have been reported.

Development as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

There is no evidence in the literature of trans-2-(3-butenyl)cyclohexanol being developed or utilized as a chiral auxiliary or as a ligand in asymmetric synthesis to control stereochemical outcomes.

Further research would be necessary to determine the viability and potential of this compound in the aforementioned advanced applications.

Future Research Directions and Outlook

Emerging Methodologies in Stereocontrolled Synthesis

The precise three-dimensional arrangement of atoms in trans-2-(3-butenyl)cyclohexanol is critical to its properties and potential applications. Future research will undoubtedly focus on developing more efficient and elegant methods for its stereocontrolled synthesis. While classical methods may be employed, the frontier lies in emerging synthetic strategies that offer higher selectivity and sustainability.

Key areas for exploration include:

Asymmetric Organocatalysis : Moving beyond metal-based catalysts, organocatalysis presents a powerful tool for establishing the stereocenters of the target molecule. Chiral amines, phosphoric acids, or prolinol derivatives could catalyze key bond-forming reactions, such as Michael additions to cyclohexenone precursors, with high enantioselectivity and diastereoselectivity.

Biocatalysis : The use of enzymes, such as ene-reductases or alcohol dehydrogenases, offers a green and highly selective approach. nih.gov An ene-reductase could be employed for the stereoselective reduction of a precursor like 2-(3-butenyl)cyclohex-2-en-1-one, while an alcohol dehydrogenase could resolve a racemic mixture of the alcohol, providing access to a single enantiomer.

Cascade Reactions : The development of one-pot cascade reactions, where multiple bonds and stereocenters are formed in a single operation, represents a significant goal for synthetic efficiency. beilstein-journals.orgresearchgate.net A potential strategy could involve a catalytic Michael/Michael cascade to construct the substituted cyclohexane (B81311) ring with the desired trans configuration. researchgate.net

These advanced methodologies promise not only to improve the synthesis of trans-2-(3-butenyl)cyclohexanol itself but also to expand the toolkit available for creating a wide array of similarly complex and valuable substituted cyclohexanes.

Advancements in Catalytic Systems for Efficiency and Selectivity

Progress in catalysis is fundamental to unlocking the full potential of chemical synthesis. For a molecule like trans-2-(3-butenyl)cyclohexanol, future research in catalysis will likely target both its synthesis and its subsequent transformations. The goal is to achieve higher yields, reduce waste, and enable novel chemical reactions with high precision.

Future catalytic research could focus on:

Multifunctional Catalysts : Designing catalysts that can orchestrate multiple transformations in a single step. For instance, a bifunctional catalyst could facilitate both the formation of the cyclohexane ring and the introduction of the butenyl side chain.

Selective C-H Functionalization : A highly ambitious but transformative approach would be the direct, stereoselective C-H functionalization of cyclohexane or cyclohexanol (B46403). unc.edu This would involve catalysts capable of selectively activating a specific C-H bond and coupling it with a butenyl-containing reagent, bypassing the need for pre-functionalized starting materials.

Enhanced Catalytic Performance : Research into improving existing catalytic systems, such as those based on copper, palladium, or iridium, will continue to be important. researchgate.netrsc.org This includes developing more robust ligands, exploring nanoparticle or single-atom catalysts for higher activity, and utilizing novel supports to enhance stability and recyclability. google.com For example, Ga-doped ZSM-5 zeolites have shown enhanced performance in cyclohexene (B86901) hydration, suggesting that doped solid acid catalysts could be developed for related transformations. nih.gov

The following table summarizes potential catalytic systems and their targeted improvements for the synthesis and modification of trans-2-(3-butenyl)cyclohexanol.

| Catalytic System | Target Application in Synthesis/Modification | Potential Advancements for Efficiency & Selectivity |

| Organocatalysts | Asymmetric Michael addition for ring formation; Kinetic resolution | Development of new chiral scaffolds for higher diastereo- and enantioselectivity; Immobilization on solid supports for easier separation and reuse. |

| Biocatalysts (Enzymes) | Stereoselective reduction of enones; Desymmetrization of meso-precursors | Enzyme engineering and directed evolution to improve substrate scope, stability, and activity under process conditions. nih.gov |

| Transition Metal Complexes | Cross-coupling for C-C bond formation; Stereoselective hydrogenation | Design of novel chiral ligands for precise stereocontrol; Development of photoredox catalytic cycles for milder reaction conditions. unc.edu |

| Solid Acid Catalysts | Ring-closing reactions; Dehydration/hydration reactions | Tailoring of pore structure and acid site density (e.g., in zeolites) to control regioselectivity and prevent side reactions. nih.gov |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work has become a cornerstone of modern chemical research. chiralpedia.com This integrated approach is expected to significantly accelerate the development of synthetic routes to trans-2-(3-butenyl)cyclohexanol and the prediction of its properties.

Future research will leverage this integration in several ways:

Mechanism Elucidation : Computational tools, particularly Density Functional Theory (DFT), will be used to model reaction pathways. This allows researchers to understand the origins of stereoselectivity, identify key transition states, and predict how changes to a catalyst or substrate will affect the reaction outcome. rsc.org

Catalyst Design : Machine learning and artificial intelligence are emerging as powerful tools for catalyst discovery. chiralpedia.com By training algorithms on existing reaction data, computational models can predict the performance of new, untested catalysts, guiding experimental efforts toward the most promising candidates. This iterative cycle of computational prediction and experimental validation can dramatically speed up the optimization process. chiralpedia.comresearchgate.netrsc.org

Predicting Properties : Molecular dynamics simulations and quantum chemical calculations can predict the conformational preferences of trans-2-(3-butenyl)cyclohexanol and how it might interact with biological targets or other molecules. researchgate.net This is invaluable for designing new materials or bioactive compounds.

This data-driven approach moves organic synthesis from a field often reliant on trial-and-error to a more predictive and rational science. researchgate.net

Potential for Novel Molecular Scaffolds and Bioactive Compounds

The structure of trans-2-(3-butenyl)cyclohexanol makes it an attractive starting point, or "scaffold," for the synthesis of more complex molecules. mdpi.com The cyclohexyl ring provides a rigid, three-dimensional framework, while the hydroxyl and butenyl groups offer orthogonal handles for chemical modification.

Future directions in this area include:

Diversity-Oriented Synthesis : Using the compound as a core, a wide range of derivatives can be created by chemically modifying the two functional groups. The double bond can be subjected to reactions like oxidation, metathesis, or addition, while the alcohol can be converted into esters, ethers, or amines. This allows for the rapid generation of a library of related compounds for screening.

Bioactive Compound Discovery : The substituted cyclohexane motif is a "privileged scaffold" found in numerous natural products and pharmaceutical drugs. beilstein-journals.orgfrontiersin.org Derivatives of trans-2-(3-butenyl)cyclohexanol could be synthesized and tested for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. nih.govmdpi.comnih.gov The specific stereochemistry and conformational rigidity of the scaffold could lead to compounds with high affinity and selectivity for biological targets.

Fragment-Based Drug Discovery : As a relatively small and structurally well-defined molecule, it could serve as a valuable fragment in fragment-based drug discovery (FBDD). The scaffold could be identified as binding to a biological target, and then the butenyl or hydroxyl group could be elaborated to increase potency and selectivity.

The potential for this compound to act as a building block for new molecules with useful properties is vast and represents a compelling direction for future synthetic and medicinal chemistry research.

Q & A

Q. What synthetic strategies are recommended for achieving high stereoselectivity in the synthesis of trans-2-(3-butenyl)cyclohexanol?

Methodological Answer:

- Use organometallic reagents (e.g., Grignard or lithium-based) to add the 3-butenyl group to cyclohexanone under inert atmospheres. Acidic hydrolysis then yields the alcohol.

- Control stereoselectivity by optimizing solvent polarity (e.g., THF for better ion pairing) and reaction temperature (low temperatures favor kinetic control).

- Purify via silica gel chromatography, leveraging polarity differences between cis/trans isomers, as demonstrated for similar carbamate derivatives .

- Reference: Synthesis of 2-(2-furyl)cyclohexanol via furyl lithium addition .

Q. Which spectroscopic techniques are most effective for confirming the trans configuration of 2-(3-butenyl)cyclohexanol?

Methodological Answer:

- ¹H NMR : Analyze coupling constants (J) between axial protons on the cyclohexanol ring. Trans-diaxial protons exhibit J = 8–12 Hz, distinct from cis isomers (J = 2–4 Hz).

- NOE Spectroscopy : Irradiate the hydroxyl proton and observe enhancements in spatially proximate protons (e.g., axial 3-butenyl group), confirming trans geometry.

- GC-MS : Compare retention times and fragmentation patterns with known trans-cyclohexanol standards .

Q. What purification techniques are suitable for isolating trans-2-(3-butenyl)cyclohexanol from synthetic mixtures?

Methodological Answer:

- Use flash chromatography with a hexane/ethyl acetate gradient (95:5 to 70:30) to separate cis/trans isomers. Monitor fractions via TLC (Rf differences).

- For enantiomeric resolution, employ chiral columns (e.g., cellulose-based stationary phases), as applied to carbamate derivatives of cyclohexanol .

Advanced Research Questions

Q. How can multivariate statistical approaches optimize reaction conditions for trans-2-(3-butenyl)cyclohexanol synthesis?

Methodological Answer:

- Apply Box-Behnken design to evaluate variables (catalyst loading, temperature, solvent ratio). Response surface methodology (RSM) generates predictive models.

- Example: Optimizing cyclohexane oxidation to cyclohexanol achieved 85% yield using RSM, reducing experimental runs by 40% .

- Validate models with ANOVA and confirm optimal conditions via triplicate runs.

Q. What computational models predict solvent effects on the conformational equilibrium of trans-2-(3-butenyl)cyclohexanol?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent interactions using OPLS-AA force fields. Calculate free energy differences between chair conformers in polar (water) vs. nonpolar (hexane) solvents.

- COSMO-RS : Predict solvent polarity effects on stability, referencing thermodynamic data (e.g., boiling points, solubility) from NIST Webbook .

- DFT Calculations : Use B3LYP/6-31G* to model transition states for ring-flipping, correlating with experimental NMR data .

Q. How to address discrepancies in kinetic data during trans-2-(3-butenyl)cyclohexanol oxidation?

Methodological Answer:

- Mechanistic Probes : Introduce radical traps (TEMPO) or isotopic labeling (D₂O) to distinguish radical vs. ionic pathways.

- GC-MS Analysis : Identify byproducts (e.g., epoxides or ketones) formed via competing pathways. Adjust oxidant concentration (e.g., pyridinium chlorochromate) to suppress side reactions .

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. protiated substrates to elucidate rate-determining steps .

Q. What strategies elucidate the bioactivity mechanism of trans-2-(3-butenyl)cyclohexanol using in vitro assays?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Molecular Docking : Predict binding modes with AutoDock Vina, guided by structural analogs (e.g., 2-(2-furyl)cyclohexanol’s furan-enzyme interactions) .

- Mutagenesis Studies : Modify active-site residues (e.g., Tyr96 in CYP3A4) to validate docking predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.